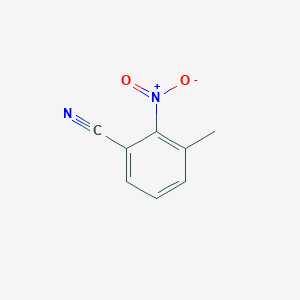

3-Methyl-2-nitrobenzonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDHYAOVUFWYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309649 | |

| Record name | 3-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-77-4 | |

| Record name | 3-Methyl-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 2 Nitrobenzonitrile

Established Synthetic Pathways

The synthesis of 3-Methyl-2-nitrobenzonitrile can be achieved through several routes. The two primary and most established pathways are the nitration of 3-methylbenzonitrile (B1361078) and the metal-mediated cyanation of a pre-functionalized aromatic ring.

Nitration of 3-Methylbenzonitrile

A common and direct approach to synthesizing this compound is through the electrophilic aromatic substitution of 3-methylbenzonitrile. This involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comsavemyexams.com The reaction is generally performed under controlled temperature conditions to manage the exothermic nature of the reaction and to influence the regioselectivity of the nitration. Traditional nitration of 3-methylbenzonitrile can lead to a mixture of isomers, including this compound, 3-methyl-4-nitrobenzonitrile (B1363978), and 3-methyl-6-nitrobenzonitrile. sci-hub.ru The methyl group is an ortho-, para-director, while the nitrile group is a meta-director, leading to a complex product distribution.

| Reagent | Role |

| 3-Methylbenzonitrile | Starting Material |

| Nitric Acid (HNO₃) | Source of Nitro Group |

| Sulfuric Acid (H₂SO₄) | Catalyst |

This table outlines the primary reagents used in the nitration of 3-methylbenzonitrile.

Metal-Mediated Cyanation Approaches

An alternative strategy involves the introduction of the cyano group (-C≡N) onto a pre-nitrated benzene ring. This is often accomplished through a metal-catalyzed substitution reaction, with copper-catalyzed cyanation being a prominent method.

This method, a variation of the Rosenmund-von Braun reaction, utilizes 2-bromo-3-methylnitrobenzene as the starting material. nbu.ac.in The bromine atom is displaced by a cyanide group using cuprous cyanide (CuCN). This reaction is particularly effective for the synthesis of aryl nitriles from aryl halides. nbu.ac.in

The success of the copper-catalyzed cyanation is highly dependent on the reaction conditions. A common solvent for this transformation is dimethylformamide (DMF), and the reaction is typically conducted at elevated temperatures. patsnap.com For instance, treating 2-bromo-3-methylnitrobenzene with cuprous cyanide in DMF at 130°C for 17 hours has been reported to yield this compound in good yield. Another example shows a similar reaction being carried out at 110°C for 20 hours. patsnap.com The use of high-boiling polar solvents is characteristic of this type of reaction. nbu.ac.in

| Parameter | Value | Reference |

| Temperature | 130°C | |

| Solvent | Dimethylformamide (DMF) | patsnap.com |

| Time | 17 hours |

This interactive data table summarizes the typical reaction parameters for the copper-catalyzed cyanation of 2-bromo-3-methylnitrobenzene.

For the copper-catalyzed cyanation to proceed efficiently, the reaction must be carried out under anhydrous (water-free) conditions. The presence of water can lead to side reactions and decrease the yield of the desired nitrile. It is also common to use an excess of cuprous cyanide to drive the reaction to completion and to compensate for any potential deactivation of the cyanide source. The stoichiometry of the reagents is a critical factor in optimizing the yield and purity of the final product.

Reaction Parameters (e.g., Temperature, Solvent, Time)

Alternative Cyanation Methods (e.g., Pd or Ni Catalysis)

The introduction of a cyano group onto an aromatic ring can be effectively achieved using transition-metal-catalyzed reactions, which are often preferred over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions due to milder conditions and improved functional group tolerance. nih.govresearchgate.net Palladium and nickel catalysts are at the forefront of these modern cyanation techniques. researchgate.netresearchgate.net

Palladium-catalyzed cyanation of aryl halides is a well-established method for synthesizing benzonitriles. rsc.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and subsequent reductive elimination to yield the aryl nitrile. researchgate.net A significant challenge in this process is the potential for catalyst deactivation by excess cyanide ions, which can strongly coordinate to the palladium center. researchgate.net To circumvent this, various non-toxic and robust cyanide sources have been developed, such as K4[Fe(CN)6]. nih.gov For instance, a heterogeneous palladium nanocatalyst supported on a coral reef nanocomposite has been shown to effectively catalyze the cyanation of various aryl halides with K4[Fe(CN)6] in DMF at 120 °C, affording good to excellent yields of the corresponding aryl nitriles. nih.gov Other cyanide sources like acetone (B3395972) cyanohydrin and trimethylsilyl (B98337) cyanide have also been successfully employed in palladium-catalyzed systems. researchgate.net

Nickel-catalyzed cyanation presents a cost-effective alternative to palladium-based systems. researchgate.net Nickel catalysts, often in combination with ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and additives like DMAP (4-dimethylaminopyridine), can facilitate the cyanation of aryl chlorides, bromides, and iodides. researchgate.net Less toxic cyanide sources like Zn(CN)2 are commonly used in these reactions, which can proceed under relatively mild conditions (50-80 °C). researchgate.net Nickel catalysis has also been extended to the cyanation of phenol (B47542) derivatives. nbu.ac.in

Comparison of Catalytic Cyanation Methods

| Catalyst System | Typical Cyanide Source | Key Advantages | Challenges |

|---|---|---|---|

| Palladium-based (e.g., Pd/ligand complexes, Pd nanocatalysts) | K4[Fe(CN)6], KCN, acetone cyanohydrin, trimethylsilyl cyanide | High efficiency, broad substrate scope, functional group tolerance. nih.govresearchgate.netrsc.org | Catalyst deactivation by excess cyanide, cost of palladium. researchgate.net |

| Nickel-based (e.g., NiCl2·6H2O/dppf/Zn) | Zn(CN)2 | Lower cost, effective for aryl chlorides, mild reaction conditions. researchgate.net | May require specific ligands and additives for optimal performance. researchgate.net |

Indirect Routes via Benzoic Acid Derivatives

An alternative to direct cyanation involves a multi-step synthesis starting from 3-methylbenzoic acid. This indirect route leverages the directing effects of substituents to achieve the desired regiochemistry of the nitro group before the final conversion to the nitrile.

The initial step in this indirect pathway is the esterification of 3-methylbenzoic acid. This is a standard reaction that serves to protect the carboxylic acid functionality and can influence the regioselectivity of the subsequent nitration step. The reaction is typically carried out by reacting 3-methylbenzoic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. google.com The mixture is often heated to reflux to drive the reaction to completion. For example, the esterification of 3-methylbenzoic acid with methanol at reflux (60°C) using sulfuric acid as a catalyst can yield the corresponding methyl 3-methylbenzoate (B1238549) with greater than 95% efficiency. Another method utilizes N-bromosuccinimide (NBS) as a catalyst for the esterification with methanol at 70°C, achieving a 90% yield of methyl 3-methylbenzoate. mdpi.com

Esterification of 3-Methylbenzoic Acid

| Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methanol | Conc. H2SO4 | Reflux (60°C) | >95% | |

| Methanol | N-bromosuccinimide (NBS) | 70°C, 20 h | 90% | mdpi.com |

The nitration of 3-methylbenzoate esters is a critical step where the regiochemical outcome is determined. The methyl group is an ortho, para-directing activator, while the ester group is a meta-directing deactivator. This leads to a mixture of isomers upon nitration, primarily the 2-nitro and 4-nitro products, along with smaller amounts of other isomers. google.com

The choice of nitrating agent and reaction temperature significantly impacts both the yield and the isomeric ratio of the products. A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgscribd.com However, to improve selectivity and use milder conditions, a mixture of nitric acid and acetic anhydride (B1165640) is often employed. google.comresearchgate.net This system generates acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent. researchgate.net

Temperature control is crucial. The reaction is typically conducted at low temperatures, ranging from -10°C to 30°C, to minimize the formation of byproducts and control the exothermic nature of the reaction. google.com For instance, a patented process describes the nitration of methyl 3-methylbenzoate using a pre-mixed solution of nitric acid and acetic anhydride, with the reaction temperature maintained between 0°C and 50°C. google.com In one example, dropping a mixture of methyl 3-methylbenzoate and acetic anhydride into a nitric acid/acetic anhydride solution under ice-bath conditions, followed by reaction at 30°C, yielded a mixture of methyl 3-methyl-2-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate in a 72:28 ratio. google.com

Nitration Conditions for Methyl 3-Methylbenzoate

| Nitrating Agent | Solvent/Catalyst | Temperature | Isomer Ratio (2-nitro:4-nitro) | Reference |

|---|---|---|---|---|

| HNO3/H2SO4 | - | < 6°C | Predominantly meta-directing to ester | rsc.org |

| HNO3/Acetic Anhydride | Acetic Anhydride | -10°C to 30°C | ~72:28 | google.com |

| HNO3/Acetic Anhydride | Acetic Acid | Ice bath | - | google.com |

The primary challenge in the nitration of 3-methylbenzoate esters is controlling the regioselectivity to favor the formation of the desired 2-nitro isomer over the 4-nitro and other isomers. Several strategies can be employed to enhance this selectivity.

One effective approach is the use of sterically bulky ester groups. For example, using a tert-butyl ester instead of a methyl ester can increase the steric hindrance around the ortho positions (relative to the ester), thereby favoring nitration at the 2-position (ortho to the methyl group and meta to the bulky ester group). This strategy has been shown to improve the 2-nitro to 4-nitro selectivity ratio to 75:25.

The choice of solvent can also influence the isomer distribution. Polar solvents, such as acetic acid, are reported to enhance selectivity by stabilizing the transition states leading to the different isomers. google.com The purification of the desired isomer is often achieved through recrystallization from solvents like ethanol or acetone, which can enrich the 2-nitro isomer. google.comgoogle.com

The final step in this indirect route, prior to potential conversion to the nitrile, is the hydrolysis of the nitrated ester to the corresponding carboxylic acid. This is typically achieved through saponification with a base, such as sodium hydroxide (B78521), followed by acidification. orgsyn.org The ester is heated with an aqueous solution of a strong base, which cleaves the ester bond to form the sodium salt of the carboxylic acid and the corresponding alcohol. orgsyn.orgpsu.edu

For example, methyl 3-nitrobenzoate can be hydrolyzed by boiling with a sodium hydroxide solution. orgsyn.org After the reaction is complete, the mixture is cooled and poured into a strong acid, like hydrochloric acid, to precipitate the m-nitrobenzoic acid. orgsyn.org The rate of hydrolysis is influenced by substituents on the aromatic ring; electron-withdrawing groups like the nitro group generally increase the rate of hydrolysis compared to the unsubstituted ester. oieau.fr High-temperature water, sometimes with a base like KOH, can also be an effective medium for the hydrolysis of methyl benzoates. psu.edu

Regioselective Nitration of 3-Methylbenzoate Esters

Nitrating Agents and Temperature Control (e.g., Acetic Anhydride/Nitric Acid)

Optimization Strategies in Synthesis

The synthesis of this compound primarily involves the nitration of a precursor, and significant research has been dedicated to optimizing this process. Key areas of optimization include improving regioselectivity, minimizing the formation of unwanted by-products, and adhering to the principles of green chemistry.

Enhancing Regioselectivity in Nitration Reactions

The nitration of 3-methylbenzonitrile presents a challenge in controlling the position of the nitro group on the aromatic ring. The methyl group is an ortho-para director, while the nitrile group is a meta director. Traditional nitration with a mixture of nitric acid and sulfuric acid can lead to a mixture of isomers. sci-hub.ru

To achieve higher regioselectivity for the desired 2-nitro isomer, several strategies have been developed. One effective method involves the esterification of 3-methylbenzoic acid prior to nitration. The resulting alkyl ester, such as a methyl or butyl ester, can then be nitrated. This approach has been shown to improve the selectivity towards the 2-nitro position. For instance, nitration of 3-methylbenzoate esters using acetic anhydride and nitric acid can yield a mixture where the 2-nitro isomer is favored. The use of bulky esters, like tert-butyl esters, can further enhance the formation of the 2-nitro product through steric hindrance.

Another approach to improve regioselectivity is the use of zeolites as catalysts. Studies have shown that conducting the nitration of 3-methylbenzonitrile with nitrogen dioxide and molecular oxygen in the presence of certain zeolites, such as HSZ-960HOA, can remarkably improve the regioselectivity, favoring the formation of the 6-nitro isomer (another name for this compound). sci-hub.ru

A patented method highlights the use of a special catalyst in a continuous preparation process for 3-methyl-2-nitrobenzoic acid, a precursor to the nitrile, to activate the target substitution site and reduce side reactions. google.com This process reports high yields and purity of the desired 2-nitro isomer. google.com

Minimizing By-Product Formation

The choice of nitrating agent and reaction conditions plays a pivotal role in controlling by-product formation. Using a milder nitrating system, such as acetic anhydride and nitric acid, can minimize the production of unwanted isomers compared to the more aggressive mixed acid (HNO₃/H₂SO₄) method. google.com Temperature control is also critical; carrying out the nitration at lower temperatures, for instance between -10°C and 30°C, has been found to favor higher selectivity for the 2-nitro isomer.

Purification techniques are then employed to remove the remaining by-products. Recrystallization from solvents like ethanol or acetone is a common and effective method for enriching the desired this compound isomer.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce waste and minimize the use of hazardous substances.

A significant step towards a greener synthesis is the replacement of the traditional sulfuric acid catalyst in nitration reactions. The use of an acetic anhydride-nitric acid system generates minimal waste compared to the mixed acid method, which produces large amounts of spent acid. A patent for the preparation of 3-methyl-2-nitrobenzoic acid explicitly mentions that using acetic anhydride instead of sulfuric acid not only increases selectivity and yield but also reduces environmental pollution by avoiding the production of substantial acidic wastewater. google.com This approach aligns with the green chemistry principle of waste prevention.

An alternative synthetic route to this compound involves the cyanation of a halogenated precursor, such as 2-bromo-3-methyl-nitrobenzene, using cuprous cyanide (CuCN). While this method can provide a high yield of the desired product, it generates stoichiometric copper waste. The management and recycling of this metal waste are crucial for the environmental sustainability of this synthetic route. The toxicity and heavy metal waste associated with cyanating agents like CuCN are recognized concerns in nitrile synthesis, prompting research into alternative, cyanide-free methods. researchgate.netjst.go.jp

Waste Reduction (e.g., Acetic Anhydride-Nitric Acid System)

Emerging and Patent-Protected Synthetic Methodologies

The field of organic synthesis is continuously evolving, with new and improved methods for the preparation of compounds like this compound being developed.

A patented continuous preparation process for 3-methyl-2-nitrobenzoic acid, a direct precursor, emphasizes the use of a special catalyst to enhance selectivity and purity, addressing the cost and yield issues of previous methods. google.com Another patent describes a process for producing ortho-nitrobenzonitriles by reacting the corresponding ortho-nitrochlorobenzene with cuprous cyanide and a metal bromide, or with cuprous bromide and lithium cyanide, offering an alternative route to this class of compounds. google.com

While not yet specifically reported for this compound, emerging methods in nitrile synthesis, such as those using palladium or nickel catalysis, represent potential future avenues for optimization. These catalytic methods could offer milder reaction conditions and improved efficiency.

Processes for Preparing Related Nitrobenzoic Acid Intermediates

The synthesis of 3-methyl-2-nitrobenzoic acid is a critical step in some synthetic routes to this compound, as the carboxylic acid can be converted to the nitrile functionality. Several methods for the preparation of this key intermediate have been developed, primarily focusing on the nitration of 3-methylbenzoic acid or the oxidation of a related toluene (B28343) derivative.

A prevalent method involves the direct nitration of 3-methylbenzoic acid or its alkyl esters. epo.org To enhance the selectivity for the desired 2-nitro isomer over the 4-nitro isomer, the reaction is often performed on the corresponding alkyl ester of 3-methylbenzoic acid. For instance, 3-methylbenzoic acid can be esterified with methanol in the presence of sulfuric acid. Current time information in Bangalore, IN. The resulting 3-methylbenzoate ester is then nitrated using a mixture of acetic anhydride and nitric acid at controlled low temperatures, which can yield a mixture of 3-methyl-2-nitrobenzoate and 3-methyl-4-nitrobenzoate. Current time information in Bangalore, IN. The desired 2-nitro isomer can then be enriched through recrystallization. Current time information in Bangalore, IN. Patents have been granted for processes that achieve high selectivity and yield in the nitration of 3-methylbenzoic acid derivatives, highlighting the industrial importance of this intermediate. epo.org Continuous production processes have also been developed, where 3-methylbenzoic acid and fuming nitric acid are reacted in a continuous reactor to produce 3-methyl-2-nitrobenzoic acid. google.com

Another patented approach for the synthesis of 3-methyl-2-nitrobenzoic acid is the air oxidation of 1,3-dimethyl-2-nitrobenzene (B148808). perfumerflavorist.com This process utilizes a metal catalyst and an initiator in the presence of an oxygen source to oxidize one of the methyl groups to a carboxylic acid. perfumerflavorist.com The reaction is typically conducted under heat and pressure, with conditions controlled to oxidize less than 99 mol% of the starting material to manage the reaction's selectivity and safety. perfumerflavorist.com

The table below summarizes key aspects of different methods for the preparation of 3-methyl-2-nitrobenzoic acid.

| Starting Material | Reagents | Key Conditions | Product | Reported Selectivity/Yield | Reference |

| 3-Methylbenzoic Acid Ester | Acetic Anhydride, Nitric Acid | -10°C to 30°C | 3-Methyl-2-nitrobenzoate | 72:28 (2-nitro:4-nitro) after recrystallization | Current time information in Bangalore, IN. |

| 3-Methylbenzoic Acid | Fuming Nitric Acid | Continuous Reactor | 3-Methyl-2-nitrobenzoic Acid | High Yield and Purity (>99.3%) | google.com |

| 1,3-Dimethyl-2-nitrobenzene | Metal Catalyst, Oxygen Source, Initiator | 80°C to 120°C, under pressure | 3-Methyl-2-nitrobenzoic Acid | Controlled conversion (<99%) | perfumerflavorist.com |

| 3-Methylbenzoic Acid | Nitric Acid, Acetic Anhydride | 5°C to 20°C premixing | 3-Methyl-2-nitrobenzoic Acid Alkyl Ester | High Selectivity | epo.org |

Patents on Nitrile Synthesis (General)

The conversion of other functional groups into a nitrile is a fundamental transformation in organic chemistry, and numerous methods have been patented for this purpose. These general nitrile synthesis patents are applicable to the preparation of a wide range of benzonitriles, including this compound, from suitable precursors such as amides, aldehydes, or aryl halides.

A major class of nitrile synthesis patents involves the dehydration of primary amides . This is a common final step in multi-step syntheses of nitriles. Various dehydrating agents have been patented for this transformation. For example, a process for producing aminobenzonitrile involves the use of thionyl chloride as both an amino-protecting group and a dehydrating agent for the corresponding aminobenzamide. patsnap.com Other patented methods employ reagents like phosphorus pentoxide, phosphorus oxychloride, or propanephosphonic anhydride (T3P) to effect the dehydration of benzamides to benzonitriles with high efficiency. google.comgoogleapis.comsciencemadness.org A patent describes a process for preparing nitriles from amides by heating the amide with diammonium imidodisulfonate or triammonium (B15348185) nitrilotrisulfonate. google.com

Another significant area of patented nitrile synthesis is the conversion of aldehydes . One approach involves the reaction of an aldehyde with ammonia (B1221849) in the presence of a cobalt or copper catalyst at elevated temperatures to produce the corresponding nitrile. google.com Another patented method describes the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide in the presence of a transition metal catalyst. google.com Processes have also been developed for the one-step conversion of an aldehyde and a hydroxylamine (B1172632) salt to a nitrile, often employing azeotropic distillation to remove the water formed during the reaction. epo.orggoogleapis.com

The cyanation of aryl halides is a powerful method for introducing a nitrile group onto an aromatic ring. The classical Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by reaction with a copper cyanide salt, is a well-established, though sometimes limited, method. epo.orggoogle.comgoogleapis.com More recent patents focus on palladium-catalyzed cyanation reactions, which often offer milder reaction conditions and greater functional group tolerance. google.comnih.gov These methods can utilize various cyanide sources, including less toxic alternatives to simple alkali metal cyanides, such as potassium hexacyanoferrate(II). google.comresearchgate.net Patents also describe the use of nickel complexes as catalysts for the cyanation of aromatic halides. googleapis.com

The following table provides an overview of some patented general methods for nitrile synthesis.

| Precursor | Method | Key Reagents/Catalysts | Patent Examples |

| Amide | Dehydration | Thionyl Chloride, Phosphorus Oxychloride, Propanephosphonic Anhydride (T3P) | patsnap.comgoogle.comgoogleapis.com |

| Aldehyde | Reductive Amination/Dehydrogenation | Ammonia, Cobalt/Copper Catalyst | google.com |

| Aldehyde | Oxidative Ammoxidation | Ammonia, Hydrogen Peroxide, Transition Metal Catalyst | google.com |

| Aryl Halide | Sandmeyer-type Reaction | Diazotization, Copper(I) Cyanide | google.comgoogleapis.com |

| Aryl Halide | Palladium-Catalyzed Cyanation | Palladium Catalyst, Cyanide Source (e.g., K₄[Fe(CN)₆]) | google.comnih.gov |

| Aryl Halide | Nickel-Catalyzed Cyanation | Nickel Catalyst, Cyanide Source | googleapis.com |

Chemical Reactivity and Derivatization of 3 Methyl 2 Nitrobenzonitrile

Reactions Involving the Nitrile Group

The nitrile (-C≡N) group in 3-methyl-2-nitrobenzonitrile is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide pathways to synthesize a range of other important organic compounds.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. libretexts.orggoogle.com This reaction involves the addition of water across the carbon-nitrogen triple bond, typically facilitated by heating with an acid or a base. libretexts.org

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is converted directly into a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through the formation of an amide intermediate which is then further hydrolyzed.

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.org This initially forms a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

A patent describes a method for preparing 3-methyl-2-nitrobenzoic acid from 1,3-dimethyl-2-nitrobenzene (B148808) via air oxidation, offering an alternative route to the carboxylic acid. google.comwipo.int Another patent details the hydrolysis of a recrystallized 3-methyl-2-nitrobenzoyl acid alkyl ester in an alcoholic solution using either a base (like NaOH or KOH) or an acid (like HCl or H₂SO₄) to yield 3-methyl-2-nitrobenzoic acid. google.com

Table 1: Hydrolysis of Nitriles to Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethanenitrile | Dilute HCl, heat under reflux | Ethanoic acid | libretexts.org |

| Ethanenitrile | NaOH solution, heat under reflux, then add strong acid | Ethanoic acid | libretexts.org |

| 4-Trifluoromethyl-2-nitrobenzonitrile | Hydrobromic acid, >100°C | 4-Trifluoromethyl-2-nitrobenzoic acid | google.com |

| 4-Trifluoromethyl-2-nitrobenzonitrile | Sodium hydroxide, ethylene (B1197577) glycol, <140°C | 4-Trifluoromethyl-2-nitrobenzoic acid | google.com |

| 1,3-Dimethyl-2-nitrobenzene | Oxidation catalyst, oxygen source, initiator | 3-Methyl-2-nitrobenzoic acid | google.com |

| 3-Methyl-2-nitrobenzoyl acid alkyl ester | NaOH or KOH in alcoholic solution, then acid | 3-Methyl-2-nitrobenzoic acid | google.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine. This transformation is a key step in the synthesis of various biologically active molecules. calvin.edu

Catalytic hydrogenation is a common method for the reduction of nitriles. This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net The reaction is often carried out under pressure and at a specific temperature to achieve high yields and selectivity. researchgate.net For instance, benzonitrile (B105546) can be reduced to benzylamine (B48309) with high yield and selectivity using 10% Pd/C under mild conditions. researchgate.net However, the selectivity for the primary amine can be influenced by the substrate and reaction conditions. researchgate.net

Table 2: Catalytic Hydrogenation of Nitriles

| Starting Material | Catalyst | Conditions | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | 10% Pd/C | 6 bar H₂, 30°C, water/dichloromethane, NaH₂PO₄ | Benzylamine | 90% (isolated) | 95% | researchgate.net |

| Benzyl cyanide | 10% Pd/C | - | 2-Phenylethylamine | 40% (isolated) | 45% | researchgate.net |

| 3-Phenylpropionitrile | 10% Pd/C | - | 3-Phenylpropylamine | 20% (isolated) | 26% | researchgate.net |

Cycloaddition Reactions (e.g., Tetrazole Formation from Benzonitrile)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.govrsc.org Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. thieme-connect.com

The reaction is typically catalyzed by a metal complex, such as a Cobalt(II) complex, which facilitates the cycloaddition of sodium azide (B81097) to the organonitrile. nih.gov Various catalysts and reaction conditions have been developed to improve the efficiency and scope of this transformation. thieme-connect.comrsc.org For example, a cobalt(II) complex with a tetradentate ligand has been shown to effectively catalyze the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. nih.gov Another method utilizes expanded perlite (B1173460) as a heterogeneous catalyst for the solvent-free synthesis of 5-substituted 1H-tetrazoles. rsc.org

Table 3: Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles

| Nitrile Substrate | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Cobalt(II) complex, NaN₃ | 1 mol% catalyst, 1.2 equiv NaN₃, 110°C | 5-Phenyl-1H-tetrazole | Excellent | nih.gov |

| Various aryl nitriles | Expanded perlite, [bmim]N₃ | Solvent-free | Corresponding 5-substituted-1H-tetrazoles | Good to excellent | rsc.org |

| 2-Nitrobenzonitrile (B147312) | TMSN₃, Bu₂Sn(OAc)₂ | Benzene (B151609), 30°C, 60 h | 5-(2-Nitrophenyl)-1H-tetrazole | - | sci-hub.se |

Reactions Involving the Nitro Group

The nitro (-NO₂) group is a strong electron-withdrawing group that can be readily transformed into other functional groups, most importantly the amino group.

Reduction to Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically changes the electronic properties of the substituent from strongly deactivating to strongly activating. masterorganicchemistry.com

Several methods are available for this reduction. A common laboratory method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel is also a widely used and efficient method. masterorganicchemistry.com A patent describes a process for the catalytic reduction of nitro compounds to amines using a non-noble metal catalyst and bisulfite as the reductant, achieving quantitative conversion under mild conditions. google.com Another approach uses an iron(III) catalyst with triethoxysilane (B36694) as the reducing agent, which demonstrates high chemoselectivity for the nitro group over other reducible functionalities. rsc.org

The reduction of this compound would yield 2-amino-3-methylbenzonitrile (B1366670). This product is a valuable intermediate for further synthetic modifications.

Table 4: Reduction of Aromatic Nitro Compounds to Amines

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Nitro Compounds | Fe, Sn, or Zn with HCl | - | Aromatic Amine | - | masterorganicchemistry.com |

| Aromatic Nitro Compounds | H₂, Pd/C, Pt, or Ni catalyst | - | Aromatic Amine | - | masterorganicchemistry.com |

| Nitro group-containing compound | Bisulfite, non-noble metal catalyst | 20°C to 70°C, atmospheric pressure | Amine product | up to 95% | google.com |

| Functionalised nitroarenes | Iron(III) catalyst, triethoxysilane | - | Corresponding amine | - | rsc.org |

| 2-Nitrobenzonitrile | Zinc dust, concentrated HCl | 20-30°C | 2-Aminobenzonitrile | 95% | google.com |

Nucleophilic Aromatic Substitution (Nitro as Leaving Group)

In certain nucleophilic aromatic substitution (SNAᵣ) reactions, the nitro group of this compound can function as a leaving group. This type of reaction typically occurs when the aromatic ring is activated by strong electron-withdrawing groups, making it susceptible to attack by a nucleophile. chemistrysteps.comtotal-synthesis.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. total-synthesis.comgovtpgcdatia.ac.in

The presence of the electron-withdrawing nitrile group ortho to the nitro group in this compound facilitates this process. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the nitro group. chemistrysteps.com For instance, reactions with thioglycolates in the presence of a base have been utilized in the synthesis of related thieno[3,2-b]thiophenes from nitro-substituted precursors. mdpi.com

It is important to note that the efficiency of the nitro group as a leaving group is influenced by the reaction conditions and the nature of the nucleophile. acs.org While halides are more common leaving groups in SNAᵣ reactions, the strong electron-withdrawing nature of the nitro group can make its displacement a synthetically useful transformation. chemistrysteps.comacs.org

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring of this compound is significantly influenced by its existing substituents. The electron-withdrawing nitro and nitrile groups and the electron-donating methyl group direct incoming reagents to specific positions on the ring.

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on this compound are crucial. The nitro (-NO₂) and nitrile (-CN) groups are strong deactivators and meta-directors due to their electron-withdrawing nature. libretexts.orgyoutube.com Conversely, the methyl (-CH₃) group is a weak activator and an ortho-, para-director. libretexts.orgyoutube.com

The combined influence of these groups makes further electrophilic substitution on the ring challenging. The deactivating effect of the nitro and nitrile groups reduces the ring's nucleophilicity, requiring harsh reaction conditions. libretexts.org When substitution does occur, the position of the incoming electrophile is determined by a combination of these directing effects and steric hindrance. The positions meta to the nitro and nitrile groups (C4 and C6) and ortho/para to the methyl group (C4 and C6) are electronically favored by different substituents. In such cases, the more strongly activating or less deactivating group often governs the regioselectivity. youtube.com

| Substituent | Electronic Effect | Directing Influence |

| -NO₂ (Nitro) | Strong deactivator | Meta |

| -CN (Nitrile) | Strong deactivator | Meta |

| -CH₃ (Methyl) | Weak activator | Ortho, Para |

This table summarizes the electronic effects and directing influences of the substituents on the aromatic ring of this compound in electrophilic aromatic substitution reactions.

The electron-withdrawing properties of the nitro and nitrile groups make the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAᵣ). chemistrysteps.com These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. total-synthesis.comgovtpgcdatia.ac.in

For a successful SNAᵣ reaction, a good leaving group, typically a halide, must be present on the ring, usually at a position ortho or para to the electron-withdrawing groups. chemistrysteps.com While this compound itself does not have a halide leaving group, its derivatives that do would be highly reactive in SNAᵣ. For example, a compound like 2-fluoro-5-methyl-4-nitrobenzonitrile (B2799798) would readily undergo substitution of the fluorine atom. The presence of the nitro group is often crucial for activating the ring for these transformations. chemistrysteps.comnih.gov

The rate of nucleophilic aromatic substitution is also influenced by the position of other substituents. For example, a methyl group can have a deactivating effect on the reaction rate if it reduces the electrophilicity of the carbon atom bearing the leaving group. umich.edu

Electrophilic Aromatic Substitution (consideration of existing substituents)

Derivatization Strategies for Enhanced Functionality

The functional groups of this compound serve as handles for further chemical modifications, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

The existing functional groups on this compound can be transformed to introduce new ones. A common strategy is the reduction of the nitro group to an amino group (-NH₂). This transformation is typically achieved using reducing agents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium. The resulting 2-amino-3-methylbenzonitrile is a versatile intermediate for further reactions.

The nitrile group can also be a site for derivatization. For example, it can undergo nucleophilic addition reactions. Furthermore, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. These transformations open up avenues for creating a wide range of derivatives with enhanced or altered functionalities.

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. The strategic placement of functional groups allows for intramolecular cyclization reactions to form fused ring systems.

For instance, derivatives of this compound can be used to synthesize quinazolines and other nitrogen-containing heterocycles. mdpi.com The reaction of ortho-substituted benzonitriles with other reagents can lead to the formation of fused aza-heterocycles. mdpi.com For example, the reaction of 2-fluoro-5-nitrobenzonitrile (B100134) with a suitable amine can lead to the formation of a heterocyclic ring system through an initial nucleophilic aromatic substitution followed by cyclization. nih.gov

The formation of heterocyclic compounds often involves a multi-step synthesis where the functional groups on the starting benzonitrile derivative are strategically manipulated to facilitate the final ring-closing step. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation of Related Compounds

Spectroscopic techniques are indispensable tools in the characterization of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. researchgate.net For benzonitrile (B105546) and its derivatives, ¹H and ¹³C NMR spectroscopy provide key insights into the electronic environment of the nuclei. capes.gov.brcas.cz

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. For instance, in nitrobenzene (B124822), the ortho protons are the most deshielded, followed by the para and then the meta protons, due to the electron-withdrawing nature of the nitro group. stackexchange.com The methyl group in 3-methylbenzonitrile (B1361078) would introduce shifts that can be predicted based on established substituent effects. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. cas.cz The chemical shifts of the carbon atoms in the benzene ring are also affected by the substituents. stackexchange.com In substituted benzonitriles, the ipso-carbon (the carbon attached to the nitrile group) and the other substituted carbons show characteristic shifts. stackexchange.comrsc.org For example, the ¹³C NMR spectrum of 4-methylbenzonitrile shows distinct signals for the methyl carbon and the aromatic carbons. rsc.org The analysis of both ¹H and ¹³C NMR spectra, including coupling constants between adjacent protons, allows for the unambiguous assignment of the structure of complex benzonitrile derivatives. capes.gov.brcas.cz

Below is an interactive table with representative ¹H NMR chemical shift data for related benzonitrile compounds.

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| Benzonitrile | CDCl₃ | Aromatic | 7.47 (t), 7.60 (d), 7.64 (d) |

| 2-Methylbenzonitrile | CDCl₃ | Aromatic | 7.27 (t), 7.31 (t), 7.48 (t), 7.57 (t) |

| Methyl | 2.53 (s) | ||

| 3-Methylbenzonitrile | CDCl₃ | Aromatic | 7.39 (t), 7.66 (s) |

| Methyl | 2.41 (s) | ||

| 4-Methylbenzonitrile | CDCl₃ | Aromatic | 7.27 (d), 7.52 (d) |

| Methyl | 2.42 (s) |

Data sourced from various spectroscopic databases and literature. rsc.org

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. researchgate.netnih.gov

For benzonitrile derivatives, various ionization techniques can be employed. acs.org Electron ionization (EI) often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for identification. aanda.org Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are used to observe the molecular ion with minimal fragmentation, which is crucial for confirming the molecular weight. acs.orgnih.gov The fragmentation patterns observed in the mass spectrum of benzonitrile and its derivatives can reveal the loss of characteristic fragments, such as the CN radical. aanda.org

Matrix-Assisted Ionization in Vacuum (MAIV) is a relatively new ionization technique that allows for the analysis of non-volatile compounds. semanticscholar.org This method produces multiply charged ions similar to those from electrospray ionization (ESI) but operates under vacuum conditions without the need for a laser or applied voltage. nih.gov The sample is co-crystallized with a suitable matrix, such as 3-nitrobenzonitrile (B78329) (3-NBN), which, upon sublimation in the vacuum of the mass spectrometer, facilitates the ionization of the analyte. nih.govspectroscopyeurope.com This technique offers the potential for enhanced sensitivity as ions are generated directly in the vacuum region, minimizing losses associated with ion transfer from atmospheric pressure. nih.gov The use of 3-nitrobenzonitrile as a matrix has been shown to be effective for a range of analytes. nih.govspectroscopyeurope.com

The ionization efficiency of an analyte in mass spectrometry can often be improved through chemical derivatization. While specific derivatization strategies for 3-Methyl-2-nitrobenzonitrile are not extensively documented, general principles can be applied. For compounds that are difficult to ionize, introducing a functional group that is more readily ionizable can significantly enhance the signal. For example, converting a non-polar compound to a derivative with a permanent positive or negative charge can improve its response in ESI-MS.

Sonic-Spray Ionization (SSI) is an ambient ionization method that generates gas-phase ions from a solution without the need for high voltage or heat. nih.gov A variation of this technique, Venturi Easy Ambient Sonic-Spray Ionization (V-EASI), utilizes the Venturi effect for the self-pumping of the sample solution, making it applicable to both liquid and solid samples. nih.gov V-EASI operates by using a sonic stream of gas (like nitrogen or air) to nebulize the sample and induce ionization. nih.gov This method is known for producing clean spectra with minimal fragmentation. nih.gov

Research has shown that the sensitivity of SSI and V-EASI can be significantly improved by using additives. nih.gov Notably, 3-nitrobenzonitrile (3-NBN) has been successfully employed as a signal-enhancing additive in V-EASI-MS. nih.govresearchgate.net The addition of 3-NBN to the sample solution has resulted in a 1.6- to 10-fold enhancement in signal intensity for various compounds, including peptides and proteins. nih.gov This enhancement makes the technique more competitive with established methods like ESI-MS. nih.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net Both techniques probe the vibrational energy levels of a molecule, but they are based on different physical principles (IR absorption and Raman scattering) and often provide complementary information. nih.govniscpr.res.in

For this compound, the IR and Raman spectra would be expected to show characteristic vibrational bands for the nitrile (-C≡N), nitro (-NO₂), and methyl (-CH₃) groups, as well as the substituted benzene ring.

Nitrile (-C≡N) stretch: This vibration typically appears as a sharp, medium-intensity band in the IR spectrum in the region of 2260-2200 cm⁻¹. core.ac.uk In the Raman spectrum, this band is often strong.

Nitro (-NO₂) stretches: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (usually stronger in the IR) around 1560-1515 cm⁻¹ and a symmetric stretch (often stronger in the Raman) around 1355-1315 cm⁻¹. derpharmachemica.com

Aromatic C-H and C=C stretches: The aromatic ring will give rise to several bands in the regions of 3100-3000 cm⁻¹ (C-H stretching) and 1600-1450 cm⁻¹ (C=C stretching). core.ac.uk

Methyl (-CH₃) stretches and bends: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound based on data for related compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2260 - 2200 |

| Nitro (-NO₂) | Asymmetric Stretching | 1560 - 1515 |

| Nitro (-NO₂) | Symmetric Stretching | 1355 - 1315 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methyl (-CH₃) | C-H Stretching | 2980 - 2850 |

| Methyl (-CH₃) | Bending | ~1450 and ~1375 |

Data compiled from general spectroscopy tables and literature on substituted benzonitriles. nih.govniscpr.res.incore.ac.ukderpharmachemica.com

Mass Spectrometry (MS)

Enhancing Ionization Efficiency via Derivatization in MS

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is a cornerstone for the separation and analysis of complex chemical mixtures. In the context of this compound, chromatographic techniques are indispensable for assessing its purity and, critically, for determining the ratio of isomers that are often co-produced during synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. For nitrotoluene derivatives, including this compound, HPLC is particularly effective for resolving isomeric compounds that possess very similar physical and chemical properties.

The synthesis of this compound, often achieved through the nitration of 3-methylbenzonitrile, can lead to the formation of other isomers, such as 3-methyl-4-nitrobenzonitrile (B1363978). Distinguishing and quantifying these isomers is essential. Research has shown that the nitration of 3-methylbenzoic acid esters, a related precursor, yields a mixture of 3-methyl-2-nitrobenzoate and 3-methyl-4-nitrobenzoate isomers. HPLC is a key method for determining the ratio of these isomers in the crude product. google.comgoogle.com For instance, in the analysis of similar compounds like nitrophenol derivatives, HPLC has been successfully used to determine the peak area ratio of different isomers, providing a quantitative measure of the mixture's composition. google.comgoogle.com

A typical HPLC method for analyzing nitrotoluene and nitrobenzoic acid isomers involves a reverse-phase C18 column. nih.govsielc.com The mobile phase often consists of a mixture of methanol (B129727), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com A study on the separation of nitrotoluene and nitrobenzoic acid isomers reported a successful separation in under 10 minutes using a Kromasil C18 column with a mobile phase of methanol, water, and tetrahydrofuran (B95107) (V(CH3OH):V(H2O):V(THF) = 55:44:1) and a UV detector set at 254 nm. nih.gov While specific HPLC parameters for this compound are not extensively detailed in the provided search results, the methods used for analogous compounds provide a strong foundation for developing a suitable analytical procedure.

Table 1: Illustrative HPLC Parameters for Isomer Analysis of Nitrotoluene Derivatives

| Parameter | Value/Condition | Source |

| Column | Kromasil C18 (200 mm x 4.6 mm i.d.) | nih.gov |

| Mobile Phase | V(CH3OH):V(H2O):V(THF) = 55:44:1 | nih.gov |

| Flow Rate | 2.0 mL/min (first 4 min), 2.6 mL/min (next 6 min) | nih.gov |

| Detector | UV at 254 nm | nih.gov |

| Alternative Mobile Phase | Acetonitrile, water, and phosphoric acid | sielc.com |

This table is illustrative and based on methods for similar compounds. Specific conditions for this compound may require optimization.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. umass.edu

In the synthesis of this compound and its precursors, recrystallization is a crucial step for purification and for enriching a specific isomer. For example, after the nitration of 3-methylbenzoate (B1238549) esters, recrystallization from ethanol (B145695) or acetone (B3395972) can enrich the 3-methyl-2-nitro isomer, increasing its selectivity in the mixture. Similarly, a crude product of 3-methyl-4-nitrobenzonitrile was purified by recrystallization from ethanol. chemicalbook.com

The choice of solvent is critical for a successful recrystallization. Common solvents and solvent mixtures used for recrystallization include ethanol, ethanol/water mixtures, n-hexane/acetone, and ethyl acetate (B1210297)/hexane. prepchem.comrochester.edu For nitro compounds specifically, ethanol and mixtures containing ethyl acetate are often effective. pitt.edu One documented procedure for a derivative of this compound involved recrystallization from an ethyl acetate/hexane mixture to obtain pure crystals. prepchem.com

Table 2: Common Solvents for Recrystallization of Nitroaromatic Compounds

| Solvent/Solvent System | Application Notes | Source(s) |

| Ethanol (EtOH) | A general and effective solvent for purifying nitro compounds and their precursors. | chemicalbook.com |

| Ethanol/Water | Can be effective for compounds with moderate polarity. | |

| Acetone | Used to enrich the 2-nitro isomer of 3-methylbenzoate. | |

| Ethyl Acetate/Hexane | Successfully used for the recrystallization of a this compound derivative. | prepchem.com |

| Dichloromethane (CH2Cl2) | Used as a solvent to dissolve a crude solid before evaporation and subsequent recrystallization from another solvent. | chemicalbook.com |

The process generally involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving the impurities dissolved in the mother liquor. umass.edu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a important tool for investigating the properties of nitrile derivatives. derpharmachemica.com It is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. ajol.infomdpi.com

Geometry Optimization and Molecular Structure Analysis

The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. mdpi.com For derivatives of benzonitrile (B105546), DFT calculations, often using the B3LYP method combined with basis sets like 6-311+G(2df, 2p), are employed to determine the most stable molecular structure. derpharmachemica.com

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzonitrile

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.3547 - 1.3611 |

| Bond Length | C-CN | ~1.45 |

| Bond Length | C-NO2 | ~1.48 |

| Bond Angle | C-C-C (aromatic) | ~120 |

| Dihedral Angle | Ring-NO2 | Varies |

Note: The values presented are illustrative and based on calculations for structurally similar molecules. Actual values for 3-Methyl-2-nitrobenzonitrile would require specific DFT calculations.

Vibrational Frequency Analysis (Harmonic and Anharmonic)

Vibrational spectroscopy, when combined with quantum chemical calculations, is a powerful method for understanding the structure and conformation of organic molecules. derpharmachemica.com DFT calculations are used to predict the harmonic and, in some cases, anharmonic vibrational frequencies of molecules like this compound. science.gov These theoretical frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. science.gov

Systematic errors in the calculated frequencies can be corrected using scaling factors to improve the agreement with experimental values. derpharmachemica.com For example, vibrational frequencies calculated at the B3LYP/6-311+G(2df, 2p) level for a related compound were scaled by 0.9613 for frequencies above 800 cm⁻¹ and 1.0013 for those below 800 cm⁻¹. derpharmachemica.com A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.

Energy Profiles and Reaction Mechanisms (e.g., [3+2] cycloaddition)

DFT calculations are instrumental in elucidating the molecular mechanisms of chemical reactions. nih.gov For nitrile oxides, a class of compounds related to nitriles, [3+2] cycloaddition reactions are a common and synthetically useful transformation for creating five-membered heterocyclic rings like Δ²-isoxazolines. nih.govdntb.gov.ua

Theoretical studies on these reactions involving various nitrile N-oxides have shown that they can proceed through different mechanisms, including one-step, stepwise, or polar pathways. nih.govresearchgate.net The nature of the reactants and the reaction conditions can influence the specific mechanism. nih.govradomir.com.pl For example, the [3+2] cycloaddition of some nitrile N-oxides with nitroalkenes has been found to proceed via a one-step, asynchronous polar mechanism. nih.gov In other cases, a stepwise mechanism involving a zwitterionic intermediate has been identified. dntb.gov.uaresearchgate.net DFT calculations can map out the energy profiles of these reaction pathways, identifying transition states and intermediates, which helps in understanding the reaction's feasibility and selectivity. mdpi.com

Interplay with Experimental Spectroscopic Data

A key strength of computational chemistry is its ability to work in synergy with experimental techniques. derpharmachemica.com Theoretical calculations of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental results to confirm molecular structures and assignments. researchgate.net

For instance, discrepancies between calculated and experimental vibrational frequencies can often be resolved by considering factors like solvent effects or crystal packing, which can be modeled computationally. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, and the results are often in good agreement with experimental data, aiding in the unambiguous assignment of ¹H and ¹³C NMR spectra. researchgate.net This interplay provides a more complete and accurate understanding of the molecule's properties.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior and reactivity of molecules.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, stability, and optical properties. irjweb.com

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals. researchgate.net For example, in one study, the HOMO-LUMO energy gap for a triazine derivative was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to be involved in electron donation and acceptance.

Table 2: Representative Frontier Molecular Orbital Energies

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Triazine Derivative irjweb.com | - | - | 4.4871 |

| Iron(III) Porphyrin Complex | - | - | 0.9042 |

| Various Organic Compounds researchgate.net | - | - | 3.933 - 4.645 |

Note: These values are for different classes of compounds and illustrate the range of HOMO-LUMO gaps calculated using DFT methods.

Conformational Analysis and Internal Rotation Barriers

Computational and theoretical chemistry provide powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, while the study of internal rotation barriers quantifies the energy required for these rotations. These studies are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Detailed Research Findings

While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public literature, the conformational properties and rotational barriers can be inferred from studies on closely related isomers and substituted benzenes. The primary degrees of rotational freedom in this compound are the rotation of the nitro group and the internal rotation of the methyl group.

Conformation of the Nitro Group:

The orientation of the nitro group relative to the benzene (B151609) ring is a key conformational feature. In many nitrobenzene (B124822) derivatives, the planar conformation, where the nitro group lies in the same plane as the aromatic ring, is the most stable. This planarity allows for maximum resonance stabilization between the nitro group and the ring. However, steric hindrance from adjacent substituents can force the nitro group to twist out of the plane.

In the case of this compound, the nitro group is at the 2-position, and the methyl group is at the 3-position. Due to the proximity of the methyl group, some degree of torsion or out-of-plane rotation of the nitro group is expected to alleviate steric strain. For the related isomer, 4-methyl-3-nitrobenzonitrile, computational studies have shown that the nitro group is rotated out of the plane of the benzene ring. derpharmachemica.com A study on various o-nitrobenzonitriles, such as 6-methyl-2-nitrobenzonitrile, revealed short intramolecular distances between one of the nitro oxygen atoms and the adjacent nitrile carbon atom. iucr.org This suggests an attractive interaction that could influence the preferred conformation. Molecular orbital calculations on these related compounds support the idea of an nO1 → π*CN delocalization energy, which would favor a more planar arrangement, but this is counteracted by steric repulsion. iucr.org

Theoretical studies on nitrobenzene and its derivatives indicate that the rotational barrier for the nitro group is influenced by stereoelectronic effects. nih.gov For nitrobenzene itself, the planar conformation is the most stable, with a rotational barrier at 90 degrees. nih.gov The presence of the ortho-methyl group in this compound will likely alter this barrier.

Internal Rotation of the Methyl Group:

The rotation of the methyl group in substituted toluenes is a well-studied phenomenon. The barrier to this rotation is primarily determined by steric and electronic effects from neighboring substituents. researchgate.netscitation.org In ortho-substituted toluenes, repulsive steric interactions often dominate, influencing the preferred conformation of the methyl group. researchgate.net For example, in o-halotoluenes, the barrier to methyl rotation increases with the size of the halogen atom due to increased repulsion. rsc.org

For this compound, the methyl group is adjacent to a nitro group. The interaction between the C-H bonds of the methyl group and the nitro group will be a key factor in determining the rotational barrier. Ab initio and Density Functional Theory (DFT) calculations are powerful methods for investigating these barriers. nih.gov Studies on substituted toluenes have shown that the height of the rotational barrier is sensitive to the local geometry and the electronic nature of the adjacent groups. scitation.org

The tables below present representative data from computational studies on related molecules to illustrate the types of values expected for the rotational barriers in this compound. It is important to note that these are not the experimental values for this compound but are based on analogous compounds.

Table 1: Calculated Rotational Barriers for the Nitro Group in Substituted Nitroaromatics

| Compound | Method | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |

| Nitrobenzene | DFT | ~3-5 | 90 |

| o-Nitrotoluene | HF/6-31G* | ~6.0 | 90 |

| 2,6-Dinitrotoluene | MP2 | ~1.5 | 90 |

This table contains illustrative data from various computational studies on related compounds.

Table 2: Calculated Internal Rotation Barriers for the Methyl Group in Substituted Toluenes

| Compound | Method | Rotational Barrier (kcal/mol) |

| o-Fluorotoluene | MP2/cc-pVTZ | 0.63 |

| o-Chlorotoluene | MP2/cc-pVTZ | 1.34 |

| o-Nitrotoluene | HF/6-31G* | 0.5 - 1.0 |

This table contains illustrative data from various computational studies on related compounds.

Applications in Advanced Chemical Sciences

Organic Synthesis of Complex Molecules

3-Methyl-2-nitrobenzonitrile serves as a crucial starting material in the multi-step synthesis of a wide range of complex organic molecules. Its functional groups can be strategically manipulated to introduce diverse functionalities, leading to the creation of novel compounds with desired properties.

Building Block for Pharmaceuticals and Agrochemicals

The structural framework of this compound makes it an ideal building block for the synthesis of pharmaceuticals and agrochemicals. The nitrile and nitro groups can undergo various transformations, such as reduction, hydrolysis, and substitution reactions, to introduce different functional groups necessary for biological activity. For instance, the reduction of the nitro group to an amine is a common step in the synthesis of many pharmaceutical intermediates. This transformation can enhance the biological activity of the resulting molecule.

The versatility of this compound is further demonstrated by its use in the synthesis of agrochemicals. For example, the related compound 3-Methyl-2-nitrobenzoic acid is an intermediate in the preparation of agrochemicals like Rynaxypyr® and Cyazypyr®. google.com Similarly, 3-Methyl-4-nitrobenzonitrile (B1363978) is utilized in the production of various agrochemicals. chemimpex.com The ability to introduce different substituents onto the benzene (B151609) ring allows for the fine-tuning of the biological activity and physical properties of the final agrochemical product.

Synthesis of Biologically Active Compounds

This compound is a key precursor in the synthesis of a variety of biologically active compounds. pharm.or.jp Its derivatives have been explored for their potential applications in medicinal chemistry. The presence of the nitro group is often crucial for the biological activity of these compounds. For instance, a derivative of this compound has shown significant antiproliferative effects against breast cancer cell lines.

The synthesis of quinazolin-4(3H)-ones, a class of compounds with a wide range of biological activities including anticancer and anti-inflammatory properties, can be achieved from suitably substituted ortho-nitrobenzonitriles. clockss.org This highlights the importance of the nitrobenzonitrile scaffold in the development of new therapeutic agents. Furthermore, the reaction of 2-nitrobenzonitriles with various reagents can lead to the formation of diverse heterocyclic compounds with potential biological applications. researchgate.net

Medicinal Chemistry and Biological Activity of Derivatives

The derivatives of this compound have garnered significant attention in the field of medicinal chemistry due to their promising biological activities. Researchers have synthesized and evaluated a wide array of these derivatives for their potential as therapeutic agents.

Anticancer Properties (e.g., Antiproliferative Effects on Breast Cancer Cell Lines)

Derivatives of this compound have demonstrated notable anticancer properties. A specific derivative showed significant antiproliferative effects against breast cancer cell lines. The introduction of an amino group, a common modification of the nitro group, was found to increase the binding affinity of the compound to cancer-related targets, leading to the induction of apoptosis and arrest of the cell cycle. Research on the related compound 2-Methyl-3-nitrobenzonitrile has also shown cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for inducing apoptosis.

The following table summarizes the anticancer activity of some nitrobenzonitrile derivatives:

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| This compound Derivative | Breast Cancer Cell Lines | Significant antiproliferative effects, apoptosis induction, cell cycle arrest. | |

| 2-Methyl-3-nitrobenzonitrile | Human Breast Cancer Cells (MCF-7) | Cytotoxic effects, apoptosis induction. |

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of this compound have also been investigated for their antimicrobial properties. In vitro studies have revealed that certain derivatives possess both antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics. For instance, derivatives of nitrobenzonitriles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The nitro group in these compounds is thought to contribute to their antimicrobial activity by potentially disrupting bacterial cell walls and inhibiting protein synthesis.

A study on 2-mercapto-benzofuro-pyrimidine derivatives, synthesized from a nitrobenzonitrile starting material, showed excellent antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. ijpsonline.com Similarly, some nitrone derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The table below presents a summary of the antimicrobial activity of some nitrobenzonitrile derivatives:

| Compound/Derivative | Microorganism | Observed Effect | Reference |

| Nitrobenzonitrile Derivatives | Escherichia coli, Staphylococcus aureus | Antibacterial activity. | |

| 2-Methyl-3-nitrobenzonitrile | Escherichia coli, Staphylococcus aureus | Significant zone of inhibition. | |

| 2-Mercapto-benzofuro-pyrimidine Derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli | Excellent antibacterial activity. | ijpsonline.com |

| Nitrone Derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity. | researchgate.net |

Enzyme and Receptor Binding Affinity Studies

Research indicates that modifications to the this compound structure can lead to enhanced binding affinities to biological targets such as enzymes and receptors. The introduction of an amino group, for example, has been shown to increase the binding affinity of derivatives to cancer-related targets.

Derivatives of 3-nitrobenzonitrile (B78329) have been found to exhibit nanomolar inhibitory activity against acetylcholinesterase (AChE), suggesting their potential in the research of drugs for Alzheimer's disease. bloomtechz.com Furthermore, studies on 1,2,4-oxadiazole (B8745197) derivatives have shown that these compounds can act as positive allosteric modulators of the mGlu4 receptor, indicating their potential for therapeutic applications. nih.gov These findings underscore the importance of the nitrobenzonitrile scaffold in designing molecules with specific enzyme and receptor binding properties.

Prodrug Development (e.g., Antiviral Prodrugs)

The development of prodrugs represents a critical strategy in pharmaceutical sciences to enhance the efficacy of therapeutic agents by improving their pharmacokinetic profiles. nih.govedu.krd Prodrugs are inactive or less active precursors that undergo enzymatic or chemical transformation in the body to release the active parent drug. researchgate.net This approach is particularly vital for antiviral nucleoside or nucleotide analogues, which often suffer from low membrane permeability and require intracellular phosphorylation to become active. nih.gov

The nitrobenzonitrile moiety has been explored in the design of novel antiviral agents. For instance, research into modified nucleosides for potential use against viruses has included derivatives of 4-amino-3-nitrobenzonitrile. researchgate.net The design of such compounds is based on the principle that they can act as mimics of natural nucleobases, interfering with viral replication.

A significant advancement in antiviral therapy is the ProTide technology, a prodrug approach that masks the negative charges of a nucleotide monophosphate, allowing it to enter cells more easily before being metabolized to the active triphosphate form. nih.gov This strategy has led to FDA-approved antiviral drugs like sofosbuvir (B1194449) and remdesivir. nih.gov Studies on prodrug-activating enzymes in different human organs, such as the lungs and liver, provide crucial insights for optimizing prodrug design, ensuring the drug is activated at the target site of viral infection, as seen in research related to COVID-19 therapeutics. researchgate.netresearchgate.net The development of ester prodrugs, for example, can improve bioavailability and may allow for more targeted delivery, such as through inhalation for respiratory viruses. researchgate.net

| Prodrug Strategy | Objective | Example Application |

| Lipophilic Modification | Enhance cell membrane permeability of polar drugs. nih.govedu.krd | Nucleoside analogues for antiviral therapy. nih.gov |

| ProTide Technology | Deliver nucleotide monophosphates into cells and bypass initial phosphorylation steps. nih.gov | Sofosbuvir, Remdesivir. nih.gov |

| Tissue-Specific Activation | Target drug release in specific organs by leveraging the distribution of activating enzymes. researchgate.net | Development of inhaled prodrugs for respiratory virus infections. researchgate.net |

Development of Chemical Probes for Biochemical Pathway Studies

The unique structure of methyl-nitrobenzonitrile derivatives makes them valuable for creating chemical probes to investigate complex biological processes. These probes can be designed to interact with specific molecular targets, such as enzymes, to report on their local environment or mechanism.

A notable application is the use of 4-methyl-2-nitrobenzonitrile (B1266437) in the synthesis of a vibrational probe to study the electric fields within an enzyme's active site. nih.gov The nitrile group's vibrational frequency is sensitive to its local electrostatic environment. By incorporating this probe into an inhibitor molecule and binding it to an enzyme like human aldose reductase, researchers can measure changes in the electric field, providing insights into the enzyme's catalytic mechanism. nih.gov Furthermore, derivatives of 3-nitrobenzonitrile that incorporate cyan groups into conjugated systems have been used to construct fluorescent probes for detecting metal ions like Cu²⁺. bloomtechz.com

Materials Science

In materials science, this compound and its related isomers are utilized as foundational components for creating advanced materials with tailored optical, electronic, and physical properties. chemimpex.com

Synthesis of Novel Materials with Specific Properties (e.g., Fluorescence, Conductivity)

The nitrobenzonitrile framework is instrumental in the synthesis of novel fluorescent materials. Through chemical reactions like nitration and reduction, nitrobenzonitrile compounds can be converted into monomers with fluorescent properties. bloomtechz.com These monomers are then polymerized, sometimes with other comonomers, to produce polymer fluorescent materials with excellent optical stability for use in high-performance displays and lighting products. bloomtechz.com A related synthetic route involves the use of 5-chloro-2-nitrobenzonitrile (B146362) to produce a fluorescent amino acid, demonstrating how the nitrobenzonitrile scaffold can be elaborated into sophisticated, light-emitting molecules. nih.govresearchgate.net

Building Blocks for Functionalized Materials in Electronic Devices